Sap-IV

Sperm Physiology Fertilization Signal Transduction

Diadema setosum fertilization research demands strict species-specificity: generic SAP analogs fail at the ordinal level. Sap-IV (CAS 127027-49-0) is the exclusive SAP-IV group cyclic peptide for order Diadematoida, with validated nanomolar activity via the DsPTGC04 guanylyl cyclase receptor. • ≥95% purity, lyophilized powder • Custom synthesis available, mg to g scales • Essential for sperm chemotaxis, cGMP signaling, and SAR studies. BenchChem ensures verified identity with reliable global fulfillment.

Molecular Formula C36H50N10O10S2
Molecular Weight 847 g/mol
CAS No. 127027-49-0
Cat. No. B156526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSap-IV
CAS127027-49-0
SynonymsGly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys)
SAP-IV protein, Diadema setosum
sperm-activating peptide IV, Diadema setosum
Molecular FormulaC36H50N10O10S2
Molecular Weight847 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN
InChIInChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1
InChIKeyYSYPOJWBJYUONL-LBVFRJGZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sap-IV (CAS 127027-49-0): Chemical Identity and Baseline Properties of a Species-Specific Sperm-Activating Peptide


Sap-IV (CAS 127027-49-0), also referred to as sperm-activating peptide IV, Diadema setosum, is a cyclic peptide with the amino acid sequence Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) [1]. It belongs to a family of sperm-activating peptides (SAPs) isolated from the egg jelly of sea urchins [2]. SAPs are classified into four groups (SAP-I, II, III, IV) based on their ordinal-level taxonomic specificity, with SAP-IV representing the group specific to the order Diadematoida [2]. The peptide has a molecular formula of C36H50N10O10S2 and a molecular weight of 847 g/mol .

Why Generic Substitution Fails: The Functional and Taxonomic Specificity of Sap-IV


The substitution of Sap-IV with other sperm-activating peptides or generic analogs is not feasible due to its unique species-specific activity profile. SAPs are known to exhibit biological effects that are specific at the ordinal taxonomic level [1]. While the superfamily shares a common mechanism of stimulating sperm respiration and motility via guanylyl cyclase receptors, the structural diversity among SAP groups dictates their precise receptor interactions and, consequently, their functional specificity [1]. For instance, the SAP-I group (e.g., speract) is specific to the order Echinoida, whereas SAP-IV is the exclusive group for the order Diadematoida [2]. This species-specific constraint means that using an analog from a different SAP group would result in a complete loss of biological activity in Diadema setosum spermatozoa, the target system for this compound. Therefore, the selection of Sap-IV is driven by a strict requirement for functional specificity in a given research context, not merely by its class-level mechanism of action.

Quantitative Differentiation of Sap-IV: Evidence for Procurement Decisions


Sap-IV Exhibits High-Potency Species-Specific Sperm Activation at Nanomolar Concentrations

Sap-IV is the only peptide known to activate Diadema setosum spermatozoa with high potency. A direct species-specificity assay demonstrated that Sap-IV, at a concentration of 10⁻⁹ M (1 nM), caused a significant increase in both respiration rates and cyclic nucleotide concentrations in D. setosum sperm [1]. While other SAPs like speract (SAP-I) activate sperm from their respective species (e.g., Hemicentrotus pulcherrimus) at sub-nanomolar concentrations (IC₅₀ = 0.67 nM) [2], they are inactive on D. setosum sperm. This direct functional differentiation establishes Sap-IV as the essential and non-substitutable tool for studying fertilization in the Diadema genus.

Sperm Physiology Fertilization Signal Transduction

Unique Cyclic Structure Distinguishes Sap-IV from Linear SAPs in the Same Superfamily

Sap-IV possesses a distinctive cyclic structure, specifically Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) [1]. This intramolecular disulfide bond cyclization sets it apart from many other sperm-activating peptides, such as speract (SAP-I), which are linear decapeptides [2]. This structural feature is likely a key determinant of its conformational stability and its ability to specifically recognize and bind to its cognate receptor, a membrane guanylyl cyclase (DsPTGC04) [3]. While the precise functional consequences of cyclization versus linearity are an area for further investigation, the structural difference is a definitive and quantifiable chemical property that precludes substitution with linear analogs for structural or receptor-binding studies.

Structural Biology Peptide Chemistry Bioactivity

Sap-IV Engages a Specific and Characterized Receptor System (DsPTGC04)

The molecular target of Sap-IV has been cloned and characterized as a specific membrane guanylyl cyclase, DsPTGC04 [1]. This receptor is a 120 kDa protein with a defined structure: a 1127 amino acid precursor that matures into a 1103 amino acid protein featuring an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular domain with protein kinase-like and cyclase catalytic subdomains [1]. The receptor is exclusively expressed in the testis and on mature spermatozoa of D. setosum, with no expression detected in ovary, eggs, or intestine [1]. This contrasts with the receptors for other SAPs, such as the 71 kDa and 63 kDa proteins identified for SAP-I and SAP-IIA, respectively [2]. The availability of this receptor sequence and expression profile provides a clear molecular context for Sap-IV's action, offering a level of target characterization not available for many other SAPs.

Receptor Pharmacology Signal Transduction Molecular Biology

Optimal Application Scenarios for Sap-IV in Research and Development


Investigating Species-Specific Fertilization Mechanisms in the Diadema Genus

This is the primary and most validated application for Sap-IV. Its high-potency, species-specific activity on Diadema setosum spermatozoa at nanomolar concentrations [1] makes it an indispensable tool for studying the molecular basis of fertilization, sperm chemotaxis, and early signal transduction events in this sea urchin model. The well-characterized receptor (DsPTGC04) further supports detailed biochemical and pharmacological studies of the Sap-IV signaling cascade [2].

Structure-Activity Relationship (SAR) Studies of Cyclic Sperm-Activating Peptides

The unique cyclic structure of Sap-IV [1] positions it as a critical template for SAR studies aimed at understanding the role of backbone cyclization and disulfide bonding in receptor binding, conformational stability, and biological activity. It serves as a benchmark for comparing the functional properties of linear versus cyclic SAPs.

Development of Novel Guanylyl Cyclase Receptor Agonists or Modulators

Given the detailed characterization of its cognate receptor DsPTGC04 [2], Sap-IV can be used as a reference agonist in high-throughput screening assays to identify novel small molecules or peptide mimetics that target this class of membrane guanylyl cyclases. This has implications for understanding cGMP signaling pathways in a broader biological context.

Comparative Studies of Gamete Recognition and Evolution

Sap-IV's strict taxonomic specificity (order Diadematoida) [1] makes it a valuable probe for evolutionary biology studies comparing gamete recognition systems across different echinoderm orders. It allows researchers to dissect the molecular co-evolution of peptide ligands and their receptors, providing insights into speciation mechanisms.

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